

# Preclinical studies of Quizartinib in hematological malignancies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Preclinical Studies of Quizartinib in Hematological Malignancies

### Introduction

Quizartinib (formerly AC220) is a second-generation, highly potent, and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It is a small-molecule, type II inhibitor developed specifically to target FLT3, a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4][5] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of newly diagnosed cases. The most frequent type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), present in about 25% of AML cases, which leads to constitutive, ligand-independent activation of the kinase. This aberrant signaling drives uncontrolled cell proliferation and is associated with a high leukemic burden and poor prognosis. This guide provides a comprehensive overview of the preclinical studies that have characterized the mechanism of action, efficacy, and limitations of Quizartinib in hematological malignancies.

## **Mechanism of Action**

Quizartinib functions as a type II tyrosine kinase inhibitor, which means it preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase. This binding occurs at the ATP-binding site, preventing the autophosphorylation of the receptor. By locking the kinase in an







inactive state, Quizartinib effectively blocks the constitutive signaling cascade initiated by FLT3-ITD mutations.

The inhibition of FLT3 phosphorylation prevents the activation of multiple downstream signaling pathways that are crucial for leukemic cell growth and survival, including:

- RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell division and proliferation.
- PI3K/AKT Pathway: Promotes cell survival and resistance to apoptosis.
- STAT5 Pathway: Promotes cell proliferation and survival.

By disrupting these critical pathways, Quizartinib induces cell cycle arrest and apoptosis in FLT3-ITD-dependent cancer cells. Its major active metabolite, AC886, exhibits comparable affinity and inhibitory activity against the FLT3 kinase.





Click to download full resolution via product page

Caption: FLT3 signaling pathway and inhibition by Quizartinib.



# Quantitative Preclinical Data In Vitro Activity

Preclinical evaluations in AML cell lines harboring the FLT3-ITD mutation demonstrated the potent activity of Quizartinib and its active metabolite, AC886.

Table 1: In Vitro Activity of Quizartinib and AC886 in FLT3-ITD+ AML Cell Lines

| Cell Line | Compound    | FLT3<br>Phosphorylati<br>on Inhibition<br>(IC50, nM) | Cell Viability<br>Inhibition (IC₅o,<br>nM) | Reference |
|-----------|-------------|------------------------------------------------------|--------------------------------------------|-----------|
| MV4-11    | Quizartinib | 0.50                                                 | 0.40                                       |           |
| MV4-11    | AC886       | 0.18                                                 | 0.21                                       |           |
| MOLM-13   | Quizartinib | N/A                                                  | 0.89                                       |           |
| MOLM-13   | AC886       | N/A                                                  | 0.36                                       |           |
| MOLM-14   | Quizartinib | N/A                                                  | 0.73                                       |           |

| MOLM-14 | AC886 | N/A | 0.23 | |

N/A: Data not available in the cited sources.

Table 2: Binding Affinity of Quizartinib and its Active Metabolite

| Compound    | Target | Binding Affinity<br>(Kd, nM) | Reference |
|-------------|--------|------------------------------|-----------|
| Quizartinib | FLT3   | 1.6 - 3.3                    |           |

| AC886 (active metabolite) | FLT3 | 1.1 | |

Studies have shown that Quizartinib has a slow dissociation rate from the FLT3 receptor, leading to prolonged inhibition of downstream signaling for up to 24 hours after the compound



is removed from the culture medium.

## **In Vivo Efficacy**

The antileukemic effects of Quizartinib were evaluated in mouse xenograft models using human AML cells.

Table 3: In Vivo Efficacy of Quizartinib in AML Xenograft Models

| Model                                               | Compound    | Dose<br>(mg/kg,<br>oral) | Endpoint                      | Result                                                                 | Reference |
|-----------------------------------------------------|-------------|--------------------------|-------------------------------|------------------------------------------------------------------------|-----------|
| MV4-11<br>Xenograft                                 | Quizartinib | 0.3 - 10                 | Tumor<br>Growth<br>Inhibition | Dose-<br>dependent<br>inhibition<br>(EC <sub>90</sub> = 0.73<br>mg/kg) |           |
| MV4-11<br>Xenograft                                 | AC886       | 0.3 - 10                 | Tumor<br>Growth<br>Inhibition | Dose- dependent inhibition (EC <sub>90</sub> = 0.92 mg/kg)             |           |
| MOLM-14<br>Xenograft<br>(Parental)                  | Quizartinib | Not specified            | Tumor<br>Growth<br>Inhibition | EC <sub>50</sub> < 1.00<br>mg/kg                                       |           |
| MOLM-14<br>Xenograft<br>(Midostaurin-<br>Resistant) | Quizartinib | Not specified            | Tumor<br>Growth<br>Inhibition | EC <sub>50</sub> = 3.16<br>mg/kg                                       |           |
| MOLM-14<br>Xenograft<br>(Parental)                  | Midostaurin | Not specified            | Tumor<br>Growth<br>Inhibition | EC50 = 27.71<br>mg/kg                                                  |           |



| MOLM-14 Xenograft (Midostaurin-Resistant) | Midostaurin | Not specified | Tumor Growth Inhibition |  $EC_{50} > 100 \text{ mg/kg}$  | |

These in vivo studies demonstrated that orally administered Quizartinib effectively inhibits tumor growth in models of FLT3-ITD AML, including those that have developed resistance to other FLT3 inhibitors like midostaurin.

### **Mechanisms of Resistance**

Despite the high initial response rates, resistance to Quizartinib is a significant clinical challenge. Preclinical studies have identified two primary mechanisms of resistance.

- On-Target Resistance: This involves the acquisition of secondary point mutations within the FLT3 kinase domain (KD) on the same allele as the FLT3-ITD. These mutations often occur at the "gatekeeper" residue (F691) or within the activation loop (D835, Y842), altering the conformation of the ATP-binding pocket and preventing Quizartinib from binding effectively.
- Off-Target Resistance: This mechanism involves the activation of alternative, parallel signaling pathways that bypass the need for FLT3 signaling. A common off-target mechanism is the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS, KRAS), which maintains downstream signaling for cell proliferation and survival even when FLT3 is inhibited.















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Preclinical studies of Quizartinib in hematological malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610386#preclinical-studies-of-quizartinib-in-hematological-malignancies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com